molecular formula C12H15NO2 B2559254 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034406-56-7

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2559254
CAS No.: 2034406-56-7
M. Wt: 205.257
InChI Key: MMWZTSPRTMZFET-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound that features a unique structure combining an indene moiety with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Techniques like continuous flow synthesis may also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-acetyl-2,3-dihydro-1H-indene.

    Reduction: Formation of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, modulating their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2,3-dihydro-1H-indene: Shares the indene moiety but lacks the acetamide group.

    N-methylacetamide: Contains the acetamide group but lacks the indene moiety.

    2-acetyl-2,3-dihydro-1H-indene: An oxidation product of the compound.

Uniqueness

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to its combination of an indene moiety with an acetamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)13-8-12(15)6-10-4-2-3-5-11(10)7-12/h2-5,15H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWZTSPRTMZFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CC2=CC=CC=C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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